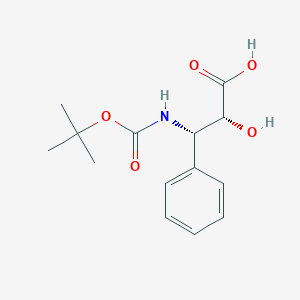

(2R,3S)-boc-3-Phenylisoserine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(11(16)12(17)18)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAFCKLQJCZGAP-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426688 | |

| Record name | (2R,3S)-boc-3-Phenylisoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145514-62-1 | |

| Record name | (2R,3S)-boc-3-Phenylisoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2R,3S)-Boc-3-Phenylisoserine for Researchers and Drug Development Professionals

Introduction: (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine, commonly referred to as (2R,3S)-Boc-3-phenylisoserine, is a chiral non-proteinogenic amino acid of significant interest in the fields of medicinal chemistry and drug development. Its rigid structure and defined stereochemistry make it a valuable building block for the synthesis of complex molecules, most notably as a key precursor to the potent anti-cancer agent Paclitaxel (Taxol®) and its analogues. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its chemical structure consists of a phenylisoserine backbone with a tert-butoxycarbonyl (Boc) protecting group on the amine. This Boc group is crucial for its application in peptide synthesis, as it can be readily removed under acidic conditions.

| Property | Value | Reference |

| IUPAC Name | (2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid | [1] |

| CAS Number | 145514-62-1 | [1] |

| Molecular Formula | C₁₄H₁₉NO₅ | [1] |

| Molecular Weight | 281.30 g/mol | [1] |

| Appearance | Off-white powder | [2] |

| Melting Point | 129-134 °C | [2] |

| Optical Rotation | [α]²⁰_D = +50 ± 2° (c=1 in 1N NaOH) | [2] |

| Purity | ≥99% (HPLC) | [2] |

Spectroscopic Data

¹H NMR Data for N-Benzoyl-(2R,3S)-3-phenylisoserine (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.9 | d | NH |

| 7.2-7.6 | m | Aromatic protons |

| 5.5 | d | H-3 |

| 4.4 | d | H-2 |

¹³C NMR Data for N-Benzoyl-(2R,3S)-3-phenylisoserine (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~173 | C=O (Carboxyl) |

| ~167 | C=O (Amide) |

| 127-140 | Aromatic carbons |

| ~74 | C-2 |

| ~56 | C-3 |

Mass Spectrometry: The exact mass of this compound is 281.1263 g/mol . Mass spectrometry would typically show the molecular ion peak [M+H]⁺ at m/z 282.1336 and other fragments corresponding to the loss of the Boc group or other parts of the molecule.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of (2R,3S)-3-phenylisoserine derivatives involves the stereoselective opening of a corresponding epoxide. The Boc protecting group is then introduced to the free amine.

Example Protocol for a Related Synthesis (Hydrolysis of a β-Lactam):

-

Hydrolysis: Dissolve the starting β-lactam (e.g., a protected (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone) in a suitable solvent system such as ethanol/water.

-

Base Addition: Add a base, for example, lithium hydroxide (LiOH), to the solution and stir at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired phenylisoserine derivative.

-

Boc Protection: The resulting amino acid is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Purification by High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound is typically performed using reverse-phase HPLC.

Example HPLC Protocol:

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Role in Synthesis and Experimental Workflows

This compound is a critical intermediate in the semi-synthesis of Paclitaxel and is a valuable building block in solid-phase peptide synthesis (SPPS).

Paclitaxel Synthesis Pathway

(2R,3S)-3-Phenylisoserine derivatives are coupled with a protected baccatin III core to form the Paclitaxel structure. The Boc-protected version can be used in this coupling step, followed by deprotection.

Caption: Semi-synthesis of Paclitaxel.

Solid-Phase Peptide Synthesis (SPPS) Workflow

In SPPS, this compound can be incorporated into a growing peptide chain. The workflow involves sequential deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

Caption: Boc-SPPS cycle for amino acid incorporation.

Conclusion

This compound is a fundamentally important molecule for the synthesis of paclitaxel and its derivatives, as well as for the creation of novel peptides and peptidomimetics. Its well-defined stereochemistry and the versatility of the Boc protecting group make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its chemical properties and reactivity is crucial for its effective application in the laboratory and in the development of new therapeutic agents.

References

(2R,3S)-Boc-3-Phenylisoserine: A Technical Guide for Drug Development Professionals

(2R,3S)-tert-butoxycarbonyl-3-Phenylisoserine , with the CAS number 145514-62-1 , is a chiral amino acid derivative that serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its specific stereochemistry and the presence of a Boc protecting group make it a valuable intermediate in medicinal chemistry, particularly in the development of taxane-based anticancer agents. This technical guide provides a comprehensive overview of its chemical properties, applications, and synthesis methodologies for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

(2R,3S)-Boc-3-Phenylisoserine is an off-white crystalline powder.[1][2] The tert-butyloxycarbonyl (Boc) group protects the amino functionality, enhancing its stability and facilitating its use in peptide synthesis and other coupling reactions.[3] The phenyl group at the 3-position imparts hydrophobic characteristics, influencing its solubility and interactions within biological systems.[3]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 145514-62-1 | [1][4] |

| Molecular Formula | C₁₄H₁₉NO₅ | [1][4] |

| Molecular Weight | 281.31 g/mol | [1][5] |

| Purity | ≥ 99% (HPLC) | [1] |

| Melting Point | 129-134 °C | [1] |

| Optical Rotation | [a]D²⁰ = +50 ± 2° (c=1 in 1N NaOH) | [1] |

| Appearance | Off-white powder | [1] |

| Density | 1.239 ± 0.06 g/cm³ (Predicted) | [6] |

| Boiling Point | 470.4 ± 45.0 °C (Predicted) | [6] |

| Storage Conditions | 0-8°C | [1][7] |

Synonyms: This compound is also known by several other names, including:

-

(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid[3]

-

(2R,3S)-3-t-butoxycarbonylamino-2-hydroxy-3-phenylpropanoic acid[2]

Applications in Pharmaceutical Development

The primary application of this compound lies in its role as a key intermediate in the synthesis of taxane derivatives, a class of potent anti-cancer drugs.[11][12]

-

Synthesis of Docetaxel: It is a crucial building block for the side chain of Docetaxel, a semi-synthetic taxane used in the treatment of various cancers.[3][5][9] The specific (2R,3S) stereochemistry is essential for the biological activity of the final drug molecule, as it dictates the interaction with its target, tubulin.[3]

-

Peptide Synthesis: As a protected amino acid derivative, it is utilized in the synthesis of peptides, particularly for developing biologically active compounds and pharmaceuticals.[1] The Boc protecting group allows for controlled peptide bond formation.[1][3]

-

Drug Discovery: Its unique structure is leveraged in the design of novel drug candidates targeting specific biological pathways.[1] Researchers utilize it to create complex molecular architectures for innovative drug design and development.[1]

Synthesis Methodologies

The asymmetric synthesis of N-protected (2R,3S)-3-phenylisoserine derivatives is a critical step in the production of taxane-based drugs. Two notable methods for achieving the desired stereochemistry are the Ojima β-Lactam Asymmetric Synthesis and the Sharpless Asymmetric Dihydroxylation.

Ojima β-Lactam Asymmetric Synthesis

This method is renowned for its high diastereoselectivity and enantioselectivity, proceeding through a chiral β-lactam intermediate.[13] The key steps involve a [2+2] cycloaddition followed by hydrolysis.[13]

Experimental Protocol:

-

Formation of Chiral Imine: A chiral amino ester (e.g., (S)-ethyl lactate) is reacted with an appropriate aldehyde.[13]

-

[2+2] Cycloaddition: The chiral imine undergoes a [2+2] cycloaddition with a ketene to form a chiral β-lactam.[13]

-

Purification: The crude product is purified by column chromatography on silica gel.[13]

-

Hydrolysis of the β-Lactam: The purified chiral β-lactam is dissolved in a mixture of ethanol and water. Lithium hydroxide (LiOH) is added as a base, and the mixture is stirred at room temperature for 2-4 hours.[13]

-

Neutralization and Extraction: The reaction mixture is neutralized with a dilute acid (e.g., 1N HCl) and the product is extracted with ethyl acetate.[13]

-

Final Product Isolation: The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester.[13]

-

Saponification: The crude ethyl ester is dissolved in a mixture of THF and water, and LiOH is added. After the reaction is complete, the mixture is acidified with 1N HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to give the final product, which can be further purified by recrystallization.[13]

Caption: Ojima β-Lactam Synthesis Workflow.

Sharpless Asymmetric Dihydroxylation

This highly reliable and enantioselective method is used to synthesize chiral diols from prochiral olefins.[13] In the context of the Taxol side chain, ethyl cinnamate is the starting material.[13]

Experimental Protocol:

-

Asymmetric Dihydroxylation: Ethyl cinnamate is subjected to Sharpless asymmetric dihydroxylation conditions (using AD-mix-β) to produce a chiral diol.[13]

-

Conversion to Final Product: The resulting chiral diol is then converted through a series of steps (not detailed in the provided search results) to yield N-Benzoyl-(2R,3S)-3-phenylisoserine.[13]

Caption: Sharpless Asymmetric Dihydroxylation Workflow.

Analytical Data

While comprehensive raw analytical data such as NMR and HPLC spectra are not publicly available in the search results, several suppliers indicate that this information is available upon request.[14][15] The purity of the compound is typically determined by HPLC to be ≥ 99%.[1]

Conclusion

This compound is a fundamentally important chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and the utility of the Boc protecting group make it indispensable for the synthesis of complex drug molecules, most notably the anticancer agent Docetaxel. The established synthetic routes, such as the Ojima β-Lactam synthesis and Sharpless Asymmetric Dihydroxylation, provide reliable methods for its production with high stereochemical control. This guide provides a foundational understanding of this key intermediate for professionals engaged in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (2R,3S)-3-t-butoxy-carbonylamino-2-hydroxy-3-phenylpropinacid CAS 145514-62-1 [homesunshinepharma.com]

- 3. CAS 145514-62-1: this compound [cymitquimica.com]

- 4. This compound | C14H19NO5 | CID 7010687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. chembk.com [chembk.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. scbt.com [scbt.com]

- 9. clearsynth.com [clearsynth.com]

- 10. clearsynth.com [clearsynth.com]

- 11. US8106231B2 - Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]

- 12. 01-A-4530 - 2r3s-boc-3-phenylisoserine | 145514-62-1 [cymitquimica.com]

- 13. benchchem.com [benchchem.com]

- 14. 145514-62-1 | Boc-(2R,3S)-3-Phenylisoserine | Aryls | Ambeed.com [ambeed.com]

- 15. 1352786-20-9|(2R,3S)-N-BOc-3-phenylisoserine methyl ester|BLD Pharm [bldpharm.com]

A Technical Guide to the Molecular Weight of (2R,3S)-boc-3-Phenylisoserine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of (2R,3S)-boc-3-Phenylisoserine, a critical parameter for professionals engaged in peptide synthesis, medicinal chemistry, and pharmaceutical development. Accurate molecular weight is fundamental for stoichiometric calculations in synthesis, quantitative analysis, and structural elucidation.

This compound, also known as (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid, is a protected amino acid derivative.[1] Its defined stereochemistry and the presence of the tert-butyloxycarbonyl (Boc) protecting group make it a valuable building block in the synthesis of complex bioactive molecules, including peptide-based therapeutics.[1][2][3]

Molecular Weight Determination

The molecular weight of a compound is determined from its chemical formula, which enumerates the number of atoms of each element present in one molecule.

1.1. Chemical Formula

The established chemical formula for this compound is C₁₄H₁₉NO₅ .[2][3][4][5] This formula indicates that each molecule is composed of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms.

1.2. Calculation Protocol

The average molecular weight is calculated by summing the atomic weights of all constituent atoms. The protocol is as follows:

-

Identify Constituent Elements: From the molecular formula (C₁₄H₁₉NO₅), the elements are Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

-

Determine Atom Count: Count the number of atoms for each element.

-

Assign Standard Atomic Weights: Utilize the standard atomic weight for each element, which represents the weighted average of the masses of its naturally occurring isotopes.

-

Calculate Total Mass Contribution: For each element, multiply its atom count by its standard atomic weight.

-

Summation: Sum the total mass contributions of all elements to obtain the final average molecular weight of the compound.

1.3. Data Summary

The following table summarizes the calculation of the average molecular weight for this compound.

| Element | Atomic Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 19 | 1.008 | 19.152 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 5 | 15.999 | 79.995 |

| Total | 281.308 |

Based on this protocol, the calculated average molecular weight is 281.31 g/mol .[2][3] This value is consistent with figures published in chemical catalogs and databases.[4][5] For high-resolution mass spectrometry applications, the monoisotopic mass, which is calculated using the mass of the most abundant isotope for each element, is 281.12632271 Da.[4]

Visualization of Calculation Workflow

The logical flow for determining the molecular weight from the chemical formula is illustrated in the following diagram.

References

Solubility Profile of (2R,3S)-Boc-3-Phenylisoserine in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine in dimethyl sulfoxide (DMSO). (2R,3S)-Boc-3-phenylisoserine is a critical chiral building block in the synthesis of various biologically active compounds, most notably as a precursor to the side chain of the anticancer drug Paclitaxel (Taxol)[1][2]. Its solubility in DMSO is a crucial parameter for its use in various research and development applications, including peptide synthesis and drug discovery[3][4].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These characteristics are essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₅ | [3] |

| Molecular Weight | 281.31 g/mol | [3] |

| CAS Number | 145514-62-1 | [3][5] |

| Appearance | Off-white powder | [3] |

| Melting Point | 129-134 °C | [3][4] |

| Purity | ≥ 99% (HPLC) | [3] |

| Optical Rotation | [a]D²⁰ = +50 ± 2º (c=1 in 1N NaOH) | [3] |

Experimental Protocol for Determining Maximum Solubility in DMSO

The following protocol describes a reliable method to determine the maximum solubility of this compound in DMSO at room temperature. This method is adapted from standard laboratory procedures for solubility assessment of novel compounds[6].

Materials:

-

This compound

-

Anhydrous DMSO

-

Vortex mixer

-

Centrifuge

-

Calibrated analytical balance

-

Micropipettes

-

2 mL microcentrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.

-

Add a small volume of anhydrous DMSO (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 2-3 minutes to promote dissolution.

-

If the compound dissolves completely, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a solid precipitate is observed and remains.

-

-

Equilibration:

-

Incubate the supersaturated solution at room temperature for 24 hours to ensure that equilibrium is reached.

-

Gently agitate the solution periodically during this incubation period.

-

-

Separation of Undissolved Solid:

-

Centrifuge the equilibrated solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

-

-

Determination of Solute Concentration:

-

Carefully collect a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent in which this compound is highly soluble and can be accurately quantified (e.g., methanol or acetonitrile).

-

Determine the concentration of the compound in the diluted sample using a validated analytical method such as HPLC or UV-Visible Spectroscopy.

-

Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the use and analysis of this compound.

Caption: Workflow for determining the maximum solubility of a compound in DMSO.

Caption: Simplified pathway for the semi-synthesis of Paclitaxel.

References

- 1. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C14H19NO5 | CID 7010687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic Acid: A Key Building Block for Taxane-Based Therapeutics

Abstract: This technical guide provides a comprehensive overview of (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid, a chiral organic compound of significant importance in the pharmaceutical industry. Also known by its synonym, Boc-(2R,3S)-3-phenylisoserine, this molecule serves as a critical advanced intermediate for the semi-synthesis of taxane-based anticancer agents, most notably Docetaxel (Taxotere®). This document details its chemical structure, physicochemical properties, and its pivotal role in drug development. It includes a representative experimental protocol for its application in synthesis and illustrates key workflows and mechanisms of action using diagrammatic representations for researchers, scientists, and drug development professionals.

Introduction

(2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid is a non-proteinogenic amino acid derivative distinguished by its specific stereochemistry and the presence of a tert-butyloxycarbonyl (Boc) protecting group. Its structure, featuring a phenyl group and vicinal amino and hydroxyl functionalities, makes it a valuable and highly sought-after chiral building block in complex organic synthesis.[1][2]

The primary significance of this compound lies in its role as the C-13 side-chain precursor in the semi-synthesis of Docetaxel, a potent chemotherapeutic agent used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer.[3][4][5] The precise (2R,3S) configuration of the stereocenters in this side-chain is crucial for the pharmacological activity of the final drug product, as it dictates the binding affinity to β-tubulin.[3] This guide elucidates the core technical aspects of this molecule, from its fundamental properties to its application in the manufacturing of life-saving therapeutics.

Chemical Structure and Physicochemical Properties

The molecular structure consists of a phenylpropanoic acid backbone with a hydroxyl group at the C-2 position and a Boc-protected amine at the C-3 position. The stereochemical descriptors (2R, 3S) define the absolute configuration of the two chiral centers.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid |

| Synonym | Boc-(2R,3S)-3-Phenylisoserine[1][6][7] |

| CAS Number | 145514-62-1[6][7][8] |

| Molecular Formula | C14H19NO5[6][7][8] |

| Molecular Weight | 281.30 g/mol [6][7][9] |

| SMILES | O--INVALID-LINK--NC(OC(C)(C)C)=O">C@HC(O)=O[6][8] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to Off-White Crystalline Powder | [10] |

| Purity | >99% (Commercially Available) | [10] |

| Density (Predicted) | 1.239 ± 0.06 g/cm³ | [11] |

| Boiling Point (Predicted) | 470.4 ± 45.0 °C at 760 mmHg | [11] |

| Flash Point (Predicted) | 238.3 °C | [11] |

| Vapor Pressure (Predicted) | 1.19E-09 mmHg at 25°C | [11] |

| Refractive Index (Predicted) | 1.547 | [11] |

Spectral Characterization

While detailed, publicly archived experimental spectra for this specific compound are limited, its structure allows for the prediction of key signals. Comprehensive analytical data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are typically available from commercial suppliers upon request via a Certificate of Analysis.[8]

Table 3: Predicted ¹H and ¹³C NMR Spectral Features

| Nucleus | Predicted Chemical Shift (ppm) | Structural Assignment |

| ¹H NMR | ~7.20 - 7.40 (m, 5H) | Phenyl ring protons (-C₆H₅) |

| ~5.10 - 5.20 (d, 1H) | Proton at C3 (-CH-NHBoc) | |

| ~4.20 - 4.30 (d, 1H) | Proton at C2 (-CH-OH) | |

| ~1.30 - 1.40 (s, 9H) | tert-Butyl protons of Boc group (-C(CH₃)₃) | |

| ¹³C NMR | ~170 - 175 | Carboxylic acid carbon (-COOH) |

| ~155 - 157 | Carbonyl carbon of Boc group (-NH-C O-O-) | |

| ~138 - 140 | Quaternary phenyl carbon (C1' of phenyl ring) | |

| ~126 - 129 | Phenyl ring carbons | |

| ~80 - 82 | Quaternary carbon of Boc group (-C (CH₃)₃) | |

| ~74 - 76 | Carbon at C2 (-C H-OH) | |

| ~55 - 58 | Carbon at C3 (-C H-NHBoc) | |

| ~28 - 29 | Methyl carbons of Boc group (-C(C H₃)₃) |

Synthesis and Application in Drug Manufacturing

This compound is typically synthesized via methods that ensure high stereochemical purity, such as the resolution of racemic mixtures or asymmetric synthesis routes.[2] Its most critical application is the esterification to the C-13 hydroxyl group of a protected baccatin III core, a key step in the semi-synthesis of Docetaxel.

Experimental Protocol: Esterification of the Side-Chain to a Protected Baccatin III Core

This protocol is a representative example of the coupling reaction central to Docetaxel synthesis. The specific protecting groups on the baccatin core may vary.

Objective: To couple the (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid side-chain with a protected baccatin III derivative (e.g., 7-O-triethylsilylbaccatin III).

Materials:

-

(2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid

-

7-O-triethylsilylbaccatin III

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Toluene or Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the (2R,3S)-acid side-chain (approx. 1.5 equivalents) and 7-O-triethylsilylbaccatin III (1.0 equivalent) in anhydrous toluene.

-

Add a catalytic amount of DMAP (approx. 0.2 equivalents) to the solution.

-

Add the coupling agent, DCC (approx. 1.5 equivalents), to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected Docetaxel intermediate.

Role in Oncology and Mechanism of Action of the Resulting Drug

While (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid is not itself a pharmacologically active agent, its structural and stereochemical integrity is fundamental to the anticancer activity of Docetaxel.[3] The final drug, Docetaxel, exerts its potent cytotoxic effects by disrupting the microtubule network within cancer cells, which is essential for cell division and other vital cellular functions.

Mechanism of Action:

-

Binding: Docetaxel binds to the β-subunit of tubulin, the protein building block of microtubules.[12]

-

Stabilization: This binding promotes the polymerization of tubulin into excessively stable, non-functional microtubules and simultaneously inhibits their depolymerization.[4][12]

-

Cell Cycle Arrest: The disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, preventing mitosis.

-

Apoptosis: Ultimately, this mitotic arrest triggers programmed cell death (apoptosis), leading to the death of the cancer cell.[4]

Summary

(2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid is a compound of immense value to the pharmaceutical sector. Its significance is not derived from intrinsic biological activity but from its indispensable role as a high-purity, stereochemically defined building block. As the key side-chain for Docetaxel, it is integral to the manufacturing of a frontline chemotherapy drug, underscoring the critical link between advanced organic synthesis and modern medicine. This guide has provided a technical foundation for understanding its properties, applications, and the mechanism of the powerful therapeutic it helps create.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US8106231B2 - Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 11C-Labeled 1,7β,10β-trihydroxy-9-oxo-5β,20-epoxytax-11-ene-2α,4,13α-triyl 4-acetate 2-benzoate 13-{(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoate} - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]

- 6. appchemical.com [appchemical.com]

- 7. scbt.com [scbt.com]

- 8. 145514-62-1 | Boc-(2R,3S)-3-Phenylisoserine | Aryls | Ambeed.com [ambeed.com]

- 9. scbt.com [scbt.com]

- 10. 01-A-4530 - 2r3s-boc-3-phenylisoserine | 145514-62-1 [cymitquimica.com]

- 11. chembk.com [chembk.com]

- 12. Combination treatment of docetaxel with caffeic acid phenethyl ester suppresses the survival and the proliferation of docetaxel-resistant prostate cancer cells via induction of apoptosis and metabolism interference - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of (2R,3S)-Boc-3-Phenylisoserine in the Synthesis of Taxol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, commercially known as Taxol, is a potent anti-cancer agent widely used in the treatment of various malignancies. Its complex molecular architecture, particularly the C-13 ester side chain, is essential for its therapeutic activity. This technical guide provides an in-depth analysis of the pivotal role of the protected amino acid, (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine ((2R,3S)-Boc-3-phenylisoserine), in the semi-synthesis of Taxol. The specific stereochemistry of this side chain is critical for the biological efficacy of Paclitaxel, and its synthesis and subsequent attachment to the baccatin III core represent a significant challenge in medicinal chemistry.[1][2] This document will explore the primary synthetic strategies, present quantitative data, detail experimental protocols, and visualize the chemical workflows involved in the incorporation of this vital component.

The Significance of the C-13 Side Chain

The N-benzoyl-(2R,3S)-3-phenylisoserine side chain is a critical component for the biological activity of Taxol.[1][2] Structure-activity relationship studies have demonstrated that the (2'R, 3'S) configuration of the side chain is essential for high antitumor activity. The 2'-hydroxyl group and the N-benzoyl group are also vital for binding to β-tubulin, which is the primary mechanism of action for Taxol. This binding stabilizes microtubules, leading to cell cycle arrest and apoptosis.

Synthetic Strategies for this compound and its Analogs

The stereochemically dense nature of the Taxol side chain has led to the development of several innovative synthetic routes. The most prominent among these are the Ojima-Holton β-Lactam method and the Mukaiyama Aldol Addition.

The Ojima-Holton β-Lactam Method

The Ojima-Holton method is a widely adopted and robust strategy that provides excellent stereocontrol in the synthesis of the Taxol side chain.[2] This approach involves the [2+2] cycloaddition of a chiral enolate with an imine to form a β-lactam, which serves as a precursor to the desired phenylisoserine derivative.

References

The Strategic Integration of Phenylisoserine Derivatives in Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science, the incorporation of non-proteinogenic amino acids is a cornerstone of innovation, enabling the development of peptidomimetics with enhanced therapeutic properties. Among these, phenylisoserine and its derivatives have emerged as a versatile class of building blocks. Their unique structural features, including a β-amino acid backbone and a phenyl group, offer a powerful tool to modulate peptide conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the applications of phenylisoserine derivatives in peptide synthesis, from the preparation of key building blocks to their integration into complex peptide structures and the subsequent biological implications.

Core Applications of Phenylisoserine Derivatives

The utility of phenylisoserine derivatives in peptide synthesis is multifaceted, primarily revolving around their roles as:

-

Conformational Constraints: The β-amino acid structure of phenylisoserine introduces a significant conformational rigidity into the peptide backbone. This constraint can be exploited to stabilize specific secondary structures, such as β-turns and helices, which are often crucial for biological recognition and activity.

-

Proteolytic Stability: Peptides incorporating β-amino acids like phenylisoserine exhibit increased resistance to enzymatic degradation by proteases. This enhanced stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.

-

Pharmacophore Scaffolds: The phenylisoserine framework serves as a valuable scaffold for the presentation of functional groups in a defined spatial orientation. This is particularly evident in the synthesis of the side chain of the potent anticancer agent Taxol (Paclitaxel), where (2R,3S)-N-benzoyl-3-phenylisoserine is essential for its microtubule-stabilizing activity.

-

Peptidomimicry: Phenylisoserine derivatives are employed to create peptidomimetics that mimic the structure and function of natural peptides while possessing improved pharmacological properties. These can be designed to target a wide array of biological targets, including enzymes and protein-protein interfaces.

Data Presentation: A Quantitative Comparison of Synthetic Methodologies

The successful incorporation of phenylisoserine derivatives into peptides hinges on the selection of appropriate synthetic strategies. The following table summarizes quantitative data from various studies, offering a comparative look at the efficiency of different methods.

| Peptide Sequence/Derivative | Synthesis Method | Coupling Reagent | Yield (%) | Purity (%) | Reference |

| Hexa-β-peptide (N-Boc, O-TBS) | Solution-phase | TBTU/HOBt | >80 (overall) | >95 (HPLC) | [1] |

| Taxol Side Chain Analogue | Asymmetric Synthesis | Ester enolate-imine cyclocondensation | Excellent | Not specified | |

| NBC112 Peptide | Manual SPPS | Not specified | 64 (specific) | >95 (HPLC) | [2] |

| NBC112 Peptide | Microwave-assisted SPPS | Not specified | 43 (specific) | >95 (HPLC) | [2] |

| NBC759 Peptide | Manual SPPS | Not specified | 78 (specific) | >95 (HPLC) | [2] |

| Thymosin α1 (32-mer) | Fmoc SPPS | Not specified | 33.2 (total) | >98.8 (HPLC) | [3] |

| Dipeptide 12 | Isonitrile-mediated SPPS | t-BuNC/HOBt | 94 | Not specified | [4] |

Experimental Protocols

Synthesis of Fmoc-(2R,3S)-phenylisoserine(tBu)-OH

This protocol is adapted from established methods for the synthesis of similar protected amino acids, such as Fmoc-N-Me-AA-OH and Fmoc-Tyr(tBu)-OH.[5][6] It involves the protection of the hydroxyl group as a tert-butyl ether followed by the protection of the amino group with an Fmoc group.

Materials:

-

(2R,3S)-3-Phenylisoserine

-

Isobutylene

-

Dichloromethane (DCM)

-

Sulfuric acid (catalytic amount)

-

Sodium bicarbonate

-

Dioxane

-

Water

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine

Procedure:

-

O-tert-butylation:

-

Suspend (2R,3S)-3-phenylisoserine in DCM in a pressure vessel.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Cool the mixture and add liquid isobutylene.

-

Seal the vessel and stir at room temperature for 48-72 hours.

-

Carefully vent the vessel, and quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to obtain O-tert-butyl-(2R,3S)-3-phenylisoserine.

-

-

N-Fmoc protection:

-

Dissolve the O-tert-butyl-(2R,3S)-3-phenylisoserine in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.

-

Add a solution of Fmoc-OSu in dioxane dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the dioxane under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate.

-

Acidify the aqueous layer to pH 2 with 1M HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield Fmoc-(2R,3S)-phenylisoserine(tBu)-OH.

-

The product can be further purified by column chromatography or recrystallization.

-

References

- 1. Phenylisoserine: a versatile amino acid for the construction of novel beta-peptide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. frontiersin.org [frontiersin.org]

The Chiral Synthesis of Paclitaxel's Side Chain Precursor: An In-Depth Technical Guide

Introduction

Paclitaxel, commercially known as Taxol, remains one of the most effective and widely used chemotherapeutic agents for the treatment of various cancers, including ovarian, breast, and lung cancer. Its unique mode of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The paclitaxel molecule consists of a complex diterpenoid core, baccatin III, and a C-13 ester side chain, N-benzoyl-(2R,3S)-3-phenylisoserine. This side chain is crucial for its potent anticancer activity. The semi-synthesis of paclitaxel, which involves the esterification of the readily available baccatin III with a synthetically prepared chiral side chain precursor, is the most commercially viable route for its production.

This technical guide provides a comprehensive overview of the core methodologies developed for the chiral synthesis of the paclitaxel side chain precursor. It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of prominent synthetic strategies, detailed experimental protocols for key reactions, and a summary of their efficiencies.

Key Asymmetric Strategies for the Synthesis of the Paclitaxel Side Chain Precursor

Several innovative and efficient asymmetric strategies have been developed to synthesize the N-benzoyl-(2R,3S)-3-phenylisoserine precursor with high stereocontrol. The primary challenge lies in the stereoselective formation of the two contiguous chiral centers at the C2' and C3' positions. This guide focuses on four major approaches: the Ojima-Holton β-Lactam method, the Sharpless Asymmetric Dihydroxylation, the Jacobsen Catalytic Asymmetric Epoxidation, and organocatalytic methods, particularly using L-Proline.

Comparative Analysis of Synthetic Routes

The choice of synthetic route often depends on factors such as stereoselectivity, overall yield, number of steps, and the availability and cost of starting materials and reagents. The following table summarizes the key quantitative data for the discussed synthetic routes, allowing for a direct comparison of their efficacy.

| Synthetic Route | Key Chiral Step | Starting Material(s) | Number of Steps (to protected side chain) | Overall Yield | Enantiomeric Excess (ee) |

| Ojima-Holton β-Lactam Method | Chiral Auxiliary Mediated [2+2] Cycloaddition | Glycolic Acid, Benzaldehyde | ~6 | Moderate | >98%[1] |

| Sharpless Asymmetric Dihydroxylation | Asymmetric Dihydroxylation | Ethyl Cinnamate | ~4 | High | >99%[1] |

| Jacobsen Catalytic Asymmetric Epoxidation | Asymmetric Epoxidation | cis-Ethyl Cinnamate | ~4 | Good | 93%[1] |

| L-Proline Catalyzed Asymmetric Synthesis | Asymmetric α-amination/Mannich Reaction | 3-Oxo-3-phenylpropanoate / Aldehydes and Imines | Variable | Moderate to Good | 92-99%[2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key transformations in the synthesis of the paclitaxel side chain precursor.

Ojima-Holton β-Lactam Method

This robust and widely adopted strategy provides excellent stereocontrol through a chiral auxiliary-mediated [2+2] cycloaddition to form a β-lactam intermediate, which is subsequently opened to yield the desired phenylisoserine derivative.[1]

Experimental Workflow: Ojima-Holton β-Lactam Method

Caption: Workflow for the Ojima-Holton β-Lactam synthesis.

Key Experimental Steps:

-

Preparation of the Chiral Ester: Glycolic acid is first protected (e.g., as its benzyl ether), then converted to the corresponding acid chloride. This is subsequently reacted with a chiral auxiliary, such as (-)-trans-2-phenyl-1-cyclohexanol, in the presence of a base (e.g., pyridine) in an aprotic solvent (e.g., CH₂Cl₂) to form the chiral ester.[1]

-

Formation of the Lithium Enolate: The chiral ester is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (typically 1.1 equivalents) in THF is added dropwise to generate the lithium enolate.[1]

-

[2+2] Cycloaddition: To the enolate solution at -78 °C, a solution of N-(trimethylsilyl)benzaldimine (1.2 equivalents) in THF is added. The reaction mixture is stirred at this temperature for several hours until the reaction is complete (monitored by TLC). This step affords the desired cis-β-lactam with high diastereoselectivity.[1]

-

Deprotection and N-Benzoylation: The trimethylsilyl protecting group on the nitrogen is removed under mild acidic conditions. The resulting secondary amine is then benzoylated using benzoyl chloride in the presence of a base like pyridine to yield the N-benzoyl-β-lactam.[1]

-

Ring Opening: The purified N-benzoyl-β-lactam is dissolved in a mixture of methanol and THF. A solution of lithium hydroxide (LiOH) in water is added, and the mixture is stirred at room temperature to effect the ring opening of the lactam, yielding the lithium salt of the protected paclitaxel side chain. Acidic workup provides the desired N-benzoyl-(2R,3S)-3-phenylisoserine precursor.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation offers a highly efficient and enantioselective route to the paclitaxel side chain by installing the two key stereocenters in a single step from a prochiral olefin, typically ethyl cinnamate.[1]

Experimental Workflow: Sharpless Asymmetric Dihydroxylation

Caption: Workflow for the Sharpless Asymmetric Dihydroxylation route.

Key Experimental Steps:

-

Asymmetric Dihydroxylation: To a vigorously stirred biphasic mixture of tert-butanol and water at 0 °C, AD-mix-β is added, followed by methanesulfonamide. Ethyl cinnamate is then added, and the reaction is stirred at 0 °C for 12-24 hours. The reaction is quenched by the addition of sodium sulfite, and the mixture is stirred for another hour. The product, a chiral diol, is extracted with an organic solvent (e.g., ethyl acetate). This reaction typically proceeds with excellent enantioselectivity (>99% ee).[1]

-

Cyclic Sulfite Formation and Ring Opening: The purified diol is dissolved in an aprotic solvent (e.g., CH₂Cl₂) and treated with thionyl chloride in the presence of a base (e.g., pyridine) to form a cyclic sulfite. This intermediate is then subjected to nucleophilic ring-opening with sodium azide in a polar aprotic solvent (e.g., DMF) to yield an azido alcohol intermediate.[1]

-

Reduction and N-Benzoylation: The azide group is reduced to a primary amine, commonly through catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst). The resulting amino alcohol is then N-benzoylated using benzoyl chloride and a base to afford the final protected side chain precursor.[1]

Jacobsen Catalytic Asymmetric Epoxidation

This method utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of an olefin, which is then opened to generate the desired amino alcohol stereochemistry.

Experimental Workflow: Jacobsen Epoxidation

Caption: Workflow for the Jacobsen Catalytic Asymmetric Epoxidation route.

Key Experimental Steps:

-

Asymmetric Epoxidation: cis-Ethyl cinnamate is dissolved in a suitable solvent such as dichloromethane. A catalytic amount of Jacobsen's catalyst ((R,R)-Mn(salen)Cl) is added, followed by a phase-transfer catalyst and an oxidant, typically buffered aqueous sodium hypochlorite (bleach). The reaction is stirred at low temperature (e.g., 0 °C) until the starting material is consumed. The resulting chiral epoxide is obtained with good enantioselectivity (typically around 93% ee).[1]

-

Epoxide Ring Opening: The purified chiral epoxide is subjected to regioselective ring-opening at the benzylic position with a nitrogen nucleophile. This can be achieved using ammonia or, more commonly, a protected amine source like benzylamine, followed by deprotection. This step establishes the C3' amino functionality with the desired stereochemistry.

-

N-Benzoylation: The final step involves the N-benzoylation of the resulting amino alcohol to furnish the protected paclitaxel side chain precursor.

L-Proline Catalyzed Asymmetric Synthesis

Organocatalysis, particularly using the chiral amino acid L-proline, has emerged as a powerful tool for the asymmetric synthesis of the paclitaxel side chain precursor. These methods often involve asymmetric Mannich-type reactions or α-aminations.

Logical Relationship: L-Proline Catalysis

Caption: Logical flow of an L-Proline catalyzed Mannich reaction.

Key Experimental Steps (Representative Mannich Reaction):

-

Reaction Setup: In a suitable solvent such as DMSO or an alcohol, the starting aldehyde (e.g., a protected hydroxyacetaldehyde derivative) and the N-acyl imine (generated in situ from benzaldehyde and benzamide) are combined.

-

Organocatalysis: A catalytic amount of (R)-proline (typically 10-30 mol%) is added to the mixture. The reaction is stirred at room temperature for an extended period (24-72 hours). The proline catalyst facilitates the formation of a chiral enamine from the aldehyde, which then undergoes a highly enantioselective Mannich reaction with the imine.

-

Oxidation and Protection: The resulting β-amino aldehyde adduct is then oxidized to the corresponding carboxylic acid using a mild oxidant (e.g., Pinnick oxidation). Subsequent protection of the hydroxyl group, if necessary, yields the final protected side chain precursor with high enantiomeric excess (92-99% ee).[2]

Conclusion

The chiral synthesis of the paclitaxel side chain precursor is a testament to the ingenuity of synthetic organic chemistry. The methods outlined in this guide—the robust β-lactam approach, the highly efficient asymmetric dihydroxylation and epoxidation, and the elegant organocatalytic strategies—each offer distinct advantages. The choice of a particular route will be guided by the specific requirements of the research or production setting, including scale, cost, and desired stereochemical purity. The continued development of even more efficient and sustainable methods for the synthesis of this critical pharmacophore remains an active and important area of research in the field of drug development.

References

A Technical Guide to the Physical Properties and Storage of (2R,3S)-Boc-3-Phenylisoserine

(2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine , a key chiral building block in organic synthesis, particularly in the preparation of taxane-based anticancer agents, requires precise handling and storage to maintain its chemical integrity. This guide provides an in-depth overview of its physical characteristics and recommended storage protocols, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

(2R,3S)-Boc-3-Phenylisoserine is an amino acid derivative whose stability and reactivity are significantly influenced by its physical state and purity.

| Property | Value | Source(s) |

| Appearance | Off-white powder | [1][2] |

| Melting Point | 129-134 ºC | [1][2] |

| Molecular Formula | C₁₄H₁₉NO₅ | [1][3] |

| Molecular Weight | 281.31 g/mol | [1] |

| Purity | ≥ 99% (HPLC) | [1][2] |

| Optical Rotation | [a]D20 = +50 ± 2º (c=1 in 1N NaOH) | [1][2] |

Experimental Protocols

Standard laboratory procedures are employed to determine the physical properties of this compound, ensuring consistency and accuracy in its characterization.

1. Determination of Physical Appearance:

-

Objective: To visually assess the color and form of the compound.

-

Methodology:

-

A small, representative sample of the substance is placed on a clean, white watch glass or in a clear, colorless vial.

-

The sample is observed under diffuse, natural, or artificial white light against a white background.

-

The color (e.g., white, off-white, crystalline) and form (e.g., powder, crystalline solid) are recorded.

-

2. Melting Point Determination (Capillary Method):

-

Objective: To determine the temperature range over which the solid compound melts to a liquid.

-

Methodology:

-

A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

-

Storage and Handling

Proper storage is critical to prevent degradation and maintain the purity of this compound.

Recommended Storage Conditions:

The compound should be stored at 0-8°C .[1][2] This refrigerated condition helps to minimize potential degradation pathways, such as hydrolysis of the Boc-protecting group or other temperature-sensitive reactions. For long-term storage, some sources suggest even lower temperatures, such as -20°C for up to a month or -80°C for six months, particularly when the compound is in solution.[4] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric contaminants.

The following diagram illustrates the relationship between the compound's properties and the necessary storage considerations.

Caption: Logical workflow from compound properties to storage recommendations.

References

The Crucial Role of the (2R,3S)-Boc-3-Phenylisoserine Side Chain in the Mechanism of Action of Paclitaxel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of paclitaxel, with a specific focus on the indispensable role of its C-13 side chain, derived from (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine. Paclitaxel is a cornerstone of chemotherapy, and understanding its molecular interactions is paramount for the development of novel, more effective taxane-based therapeutics.

Introduction: The Centrality of the Phenylisoserine Side Chain

Paclitaxel, a complex diterpenoid natural product, exerts its potent anticancer effects by binding to and stabilizing microtubules. This action disrupts the normal dynamic instability of microtubules, which is essential for various cellular processes, most critically, the formation of the mitotic spindle during cell division.[1][2][3] The result is a halt in the cell cycle at the G2/M phase, ultimately leading to programmed cell death, or apoptosis.[1][4]

The paclitaxel molecule is composed of a complex tetracyclic core, known as baccatin III, and an N-benzoylphenylisoserine side chain attached at the C-13 position.[5] The (2R,3S)-Boc-3-Phenylisoserine is a protected form of this critical side chain used in the semi-synthesis of paclitaxel.[6][7] Extensive structure-activity relationship (SAR) studies have unequivocally demonstrated that this side chain is not merely an appendage but is absolutely essential for the drug's biological activity.[8][9] Its specific stereochemistry and functional groups are pivotal for high-affinity binding to the β-tubulin subunit of the microtubule polymer.[1][2][3]

Mechanism of Action: From Microtubule Stabilization to Apoptosis

The primary mechanism of action of paclitaxel is its ability to act as a microtubule-stabilizing agent.[3] Unlike other anti-tubulin drugs that cause microtubule depolymerization, paclitaxel enhances tubulin polymerization and stabilizes the resulting microtubules against depolymerization.[10]

Binding to β-Tubulin

Paclitaxel binds to a specific pocket on the β-tubulin subunit within the microtubule.[1][2][3] This binding event is characterized by a high affinity, which is quantified by the dissociation constant (Kd).

Disruption of Microtubule Dynamics

By binding to β-tubulin, paclitaxel effectively clamps the microtubule lattice, suppressing the dynamic instability that is crucial for their function.[1] This leads to the formation of unusually stable, nonfunctional microtubule bundles and disrupts the formation of a normal mitotic spindle.[2]

Mitotic Arrest and Apoptotic Signaling

The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the M phase.[1] This mitotic arrest is a key trigger for the induction of apoptosis. The signaling cascade leading from microtubule stabilization to apoptosis is complex and involves multiple pathways.

The following diagram illustrates the signaling pathway from paclitaxel's interaction with microtubules to the induction of apoptosis.

References

- 1. stemcell.com [stemcell.com]

- 2. Paclitaxel-induced Apoptosis May Occur without a Prior G2/M-Phase Arrest | Anticancer Research [ar.iiarjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. Paclitaxel-induced mitotic arrest results in a convergence of apoptotic dependencies that can be safely exploited by BCL-XL degradation to overcome cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Paclitaxel-induced mitotic arrest results in a convergence of apoptotic dependencies that can be safely exploited by BCL-XL degradation to overcome cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. plos.figshare.com [plos.figshare.com]

- 10. MTT (Assay protocol [protocols.io]

Methodological & Application

The Ojima-Holton β-Lactam Method: A Cornerstone in the Synthesis of the Taxol Side Chain

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Ojima-Holton β-lactam method stands as a landmark achievement in organic synthesis, providing an efficient and highly stereoselective route to the C-13 side chain of the potent anticancer drug, Taxol® (paclitaxel). This method, centered around the [2+2] cycloaddition of a chiral enolate with an imine to form a β-lactam, has been instrumental in the semi-synthesis of Taxol and its analogs. These application notes provide a detailed overview, experimental protocols, and quantitative data associated with this pivotal methodology.

Introduction

The biological activity of Taxol is critically dependent on the presence of the N-benzoyl-(2R,3S)-3-phenylisoserine side chain at the C-13 position of the baccatin III core. The Ojima-Holton method offers a robust and reliable strategy for the asymmetric synthesis of this vital component. The key steps involve the synthesis of a chiral β-lactam intermediate, followed by its coupling to a protected baccatin III derivative.

Quantitative Data Summary

The Ojima-Holton β-lactam method is renowned for its high efficiency and stereoselectivity. The following table summarizes key quantitative data for the synthesis of the Taxol side chain via this method.

| Step | Starting Materials | Number of Steps (to protected side chain) | Overall Yield | Enantiomeric Excess (ee) | Reference |

| Ojima-Holton β-Lactam Method | Glycolic Acid, Benzaldehyde | ~6 | Moderate | >98% | [1] |

Experimental Protocols

The following protocols are adapted from the seminal work of Iwao Ojima and Robert Holton and represent the key stages of the Taxol side chain synthesis and its attachment to the Taxol core.

Part 1: Synthesis of the Chiral β-Lactam Intermediate

This protocol describes the synthesis of the key (3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one, a versatile intermediate for the Taxol side chain.

Step 1: Synthesis of the Chiral Ester

-

To a solution of glycolic acid in a suitable solvent, add a chiral auxiliary, such as (-)-trans-2-phenyl-1-cyclohexanol, in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP).

-

Stir the reaction mixture at room temperature until completion.

-

Purify the resulting chiral ester by column chromatography.

Step 2: Silylation of the Hydroxyl Group

-

Dissolve the chiral ester in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

-

Add a silylating agent, such as triethylsilyl chloride (TESCl), and a base (e.g., imidazole).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction and purify the silylated ester.

Step 3: Enolate Formation and [2+2] Cycloaddition

-

In a flame-dried flask under an inert atmosphere, dissolve the silylated chiral ester in anhydrous THF and cool to -78 °C.

-

Slowly add a strong base, such as lithium diisopropylamide (LDA), to generate the lithium enolate.

-

In a separate flask, prepare the N-trimethylsilylbenzaldimine by reacting benzaldehyde with a silylating agent.

-

Add the freshly prepared imine to the enolate solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify the resulting β-lactam by chromatography. This cycloaddition reaction proceeds with high diastereoselectivity to afford the desired cis-β-lactam.[1]

Step 4: N-Benzoylation

-

Remove the trimethylsilyl group from the nitrogen of the β-lactam using a suitable deprotecting agent.

-

To the deprotected β-lactam, add benzoyl chloride in the presence of a base (e.g., pyridine) to yield (3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one.

Part 2: Coupling of the β-Lactam with 7-TES-Baccatin III (Ojima-Holton Coupling)

This protocol outlines the crucial step of attaching the synthesized side chain to the Taxol core.

-

In a flame-dried flask under an inert atmosphere, dissolve 7-O-triethylsilyl (TES) protected baccatin III in anhydrous THF and cool the solution to a low temperature (e.g., -40 °C).

-

Add a strong base, such as n-butyllithium or lithium hexamethyldisilazide (LiHMDS), dropwise to generate the C-13 lithium alkoxide.

-

In a separate flask, dissolve the chiral β-lactam, (3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one, in anhydrous THF.

-

Slowly add the solution of the β-lactam to the solution of the baccatin III alkoxide.

-

Allow the reaction mixture to warm to 0 °C and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the protected Taxol derivative.

Part 3: Deprotection to Yield Taxol

The final step involves the removal of the protecting groups to obtain Taxol.

-

Dissolve the protected Taxol derivative in a suitable solvent system.

-

Remove the triethylsilyl (TES) groups from the C-7 and C-2' positions using a fluoride source, such as hydrogen fluoride-pyridine complex or tetrabutylammonium fluoride (TBAF).

-

Monitor the reaction by TLC until completion.

-

Purify the final product, Taxol, by recrystallization or column chromatography.

Visualizing the Workflow

The following diagrams illustrate the key stages of the Ojima-Holton β-lactam method for Taxol side chain synthesis.

Caption: Workflow of the Ojima-Holton β-lactam method for Taxol synthesis.

Caption: Key steps in the asymmetric synthesis of the β-lactam intermediate.

References

Application Notes and Protocols for the Sharpless Asymmetric Dihydroxylation Route to Phenylisoserine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenylisoserine, a critical chiral building block for various pharmaceuticals, via the Sharpless asymmetric dihydroxylation of ethyl cinnamate.

Introduction

Phenylisoserine and its derivatives are key chiral intermediates in the synthesis of numerous biologically active molecules, most notably the side chain of the potent anti-cancer drug, Taxol. The stereochemistry of the phenylisoserine moiety is crucial for its therapeutic activity. The Sharpless asymmetric dihydroxylation offers a highly efficient and enantioselective method for establishing the two adjacent stereocenters required in phenylisoserine. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve the syn-dihydroxylation of an alkene, in this case, ethyl cinnamate, with high predictability and control over the absolute stereochemistry.[1][2] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, which contain the osmium catalyst, a stoichiometric oxidant (potassium ferricyanide), a base (potassium carbonate), and a chiral ligand derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD) respectively, have made this a widely accessible and reliable transformation in organic synthesis.[2][3]

Data Presentation

The following table summarizes representative quantitative data for the Sharpless asymmetric dihydroxylation of α,β-unsaturated esters, including ethyl cinnamate, under various conditions.

| Entry | Substrate | AD-mix | Ligand | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Ethyl Cinnamate | AD-mix-β | (DHQD)₂PHAL | 0 | 18 | >95 | >99 | [4] (qualitative) |

| 2 | α,β-unsaturated ester | AD-mix-β | (DHQD)₂PHAL | RT | - | 89.9 | 98 | [5] |

| 3 | Stilbene | AD-mix-β | (DHQD)₂PHAL | 0 | 6 | 97 | 99.5 | [6] |

| 4 | Stilbene | AD-mix-α | (DHQ)₂PHAL | 0 | 18 | 94 | >99.5 | [6] |

Experimental Protocols

Part 1: Sharpless Asymmetric Dihydroxylation of Ethyl Cinnamate

This protocol is adapted from the work of K. Barry Sharpless and coworkers for the synthesis of ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate.[4]

Materials:

-

Ethyl cinnamate

-

AD-mix-β (containing K₃Fe(CN)₆, K₂CO₃, (DHQD)₂PHAL, and K₂OsO₂(OH)₄)

-

tert-Butanol (t-BuOH)

-

Water, deionized

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of t-BuOH and water.

-

To this solvent mixture, add AD-mix-β (1.4 g per 1 mmol of ethyl cinnamate) and stir vigorously at room temperature until both layers become clear. The aqueous layer should be a bright yellow-orange.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add methanesulfonamide (1.0 equivalent based on ethyl cinnamate).

-

Add ethyl cinnamate (1.0 equivalent) to the stirred, cold mixture.

-

Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours, and the color of the mixture will fade to a pale yellow.[4]

-

Work-up: Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of ethyl cinnamate) and continue stirring for 1 hour at room temperature.

-

Add ethyl acetate to the mixture and transfer to a separatory funnel. Separate the organic and aqueous layers.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate.

Part 2: Conversion of Diol to N-Benzoyl-(2R,3S)-3-phenylisoserine

This multi-step protocol describes the conversion of the synthesized diol to the final N-benzoyl-phenylisoserine product.[4]

Sub-protocol 2.1: Formation of Cyclic Sulfite

Materials:

-

Ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate (from Part 1)

-

Dichloromethane (CH₂Cl₂)

-

Thionyl chloride (SOCl₂)

Procedure:

-

Dissolve the diol (1.0 equivalent) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude cyclic sulfite, which is often used in the next step without further purification.

Sub-protocol 2.2: Conversion to Azido Alcohol and N-Benzoylation

This part of the synthesis involves nucleophilic opening of an activated intermediate (like a cyclic sulfate derived from the cyclic sulfite) with an azide source, followed by reduction and N-benzoylation.

Materials:

-

Crude cyclic sulfite (from Sub-protocol 2.1)

-

Acetonitrile

-

Water

-

Sodium periodate (NaIO₄)

-

Ruthenium(III) chloride (RuCl₃) (catalytic amount)

-

Sodium azide (NaN₃)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂) or a hydrogen source (e.g., ammonium formate)

-

Benzoyl chloride

-

Triethylamine or pyridine

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Oxidation to Cyclic Sulfate: Dissolve the crude cyclic sulfite in a mixture of acetonitrile and water.

-

Add a catalytic amount of RuCl₃ followed by the portion-wise addition of NaIO₄ (1.2 equivalents). Stir until the reaction is complete (monitored by TLC).

-

Azide Opening: To the resulting cyclic sulfate, add sodium azide (1.5 equivalents) and heat the mixture to facilitate the ring-opening reaction.

-

Reduction of Azide: After work-up to isolate the azido alcohol, dissolve it in a suitable solvent like methanol or ethyl acetate. Add a catalytic amount of Pd/C and subject the mixture to hydrogenation (using a balloon of H₂ or a Parr hydrogenator) to reduce the azide to the corresponding amine.

-

N-Benzoylation: Dissolve the resulting amino alcohol in CH₂Cl₂ and cool to 0 °C. Add triethylamine (1.2 equivalents) followed by the dropwise addition of benzoyl chloride (1.1 equivalents). Stir until the reaction is complete.

-

Work-up and Purification: Quench the reaction with water and extract the product with CH₂Cl₂. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After solvent removal, the crude N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester can be purified by column chromatography.

Sub-protocol 2.3: Saponification to Phenylisoserine

Materials:

-

N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester (from Sub-protocol 2.2)

-

Tetrahydrofuran (THF)

-

Water

-

Lithium hydroxide (LiOH)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester (1.0 equivalent) in a mixture of THF and water.

-

Add LiOH (2.0 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to a pH of ~2 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-benzoyl-(2R,3S)-3-phenylisoserine.

-

The final product can be further purified by recrystallization.

Mandatory Visualizations

Caption: Workflow for the synthesis of N-benzoyl-phenylisoserine.

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

References

- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 2. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Synthesis of N-benzoyl-(2R,3S)-3-phenylisoserine: A Detailed Protocol for Drug Development Professionals

Application Note: The efficient synthesis of N-benzoyl-(2R,3S)-3-phenylisoserine is a critical step in the semi-synthesis of the widely used anticancer drug, Paclitaxel (Taxol®).[1] This key side chain is essential for the drug's potent antitumor activity.[1] This document provides a detailed protocol for the synthesis of N-benzoyl-(2R,3S)-3-phenylisoserine from its tert-butyloxycarbonyl (Boc)-protected precursor, a common intermediate in peptide synthesis. The protocol is designed for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

The synthesis involves a two-step process: the deprotection of the Boc-protecting group from the amine functionality, followed by the N-benzoylation of the resulting (2R,3S)-3-phenylisoserine. This procedure offers a straightforward and reproducible method for obtaining the desired paclitaxel side chain with high purity.

Physicochemical Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Boc-(2R,3S)-3-phenylisoserine | C₁₄H₁₉NO₅ | 281.31 | - | White to off-white solid |

| (2R,3S)-3-phenylisoserine | C₉H₁₁NO₃ | 181.19 | - | White to off-white solid |

| N-benzoyl-(2R,3S)-3-phenylisoserine | C₁₆H₁₅NO₄ | 285.29 | 169-172[2] | White to off-white powder[1] |

Experimental Protocols

This section details the two-stage process for the synthesis of N-benzoyl-(2R,3S)-3-phenylisoserine.

Part 1: Deprotection of Boc-(2R,3S)-3-phenylisoserine

The tert-butyloxycarbonyl (Boc) protecting group is effectively removed under acidic conditions to yield the free amine, (2R,3S)-3-phenylisoserine. Two common and effective methods using trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are presented below.

Method A: Deprotection using Trifluoroacetic Acid (TFA)

This method is widely used for its efficiency and the volatility of the acid, which simplifies its removal.

Materials and Equipment:

-

Boc-(2R,3S)-3-phenylisoserine

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Boc-(2R,3S)-3-phenylisoserine (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL per gram of starting material) in a round-bottom flask.

-

To the stirred solution, add trifluoroacetic acid (TFA) (5.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

-

Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-